

In-Depth Technical Guide to the Physical Properties of Istradefylline-d3,13C

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Compound of Interest		
Compound Name:	Istradefylline-d3,13C	
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This technical guide provides a comprehensive overview of the core physical properties of **Istradefylline-d3,13C**, a deuterated and carbon-13 labeled isotopologue of Istradefylline. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and a visualization of its primary signaling pathway.

Core Physical and Chemical Properties

Istradefylline-d3,13C is primarily utilized as an internal standard for the quantification of Istradefylline in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] Its physical properties are comparable to those of the unlabeled Istradefylline.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **Istradefylline-d3,13C** and its parent compound, Istradefylline.



Property	Istradefylline- d3,13C	Istradefylline (for comparison)	Data Source(s)
Chemical Formula	C19 ¹³ CH21D3N4O4	C20H24N4O4	[1][3][4][5][6]
Molecular Weight	388.45 g/mol	384.43 g/mol	[3][4][7]
Appearance	Pale Yellow Solid	Light yellow-green, needle-shaped, non- hygroscopic crystals	[3][8]
Melting Point	Not explicitly reported	189-193 °C; 192.9 °C; ~191-192 °C for different crystal forms	[4][8][9]
Boiling Point	Not explicitly reported	601 °C (predicted)	[9]
Solubility	Soluble in DMSO and Methanol	Insoluble in aqueous media (< 1 µg/mL) across pH 2.0 to 12.0; Freely soluble in chloroform	[1][8]
Dissociation Constant (pKa)	Not explicitly reported	0.78	[8][9]

Experimental Protocols

This section details the standard methodologies for determining the key physical properties outlined above.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Thiele tube or a digital instrument)
- Capillary tubes (sealed at one end)



- Thermometer (calibrated)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of the solid **Istradefylline-d3,13C** is finely powdered using a mortar and pestle.
- Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample.
 The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
- Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned to ensure its bulb is level with the sample.
- Heating and Observation: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- Data Recording: The temperature at which the first drop of liquid appears (T1) and the
 temperature at which the entire solid has melted into a clear liquid (T2) are recorded. The
 melting point is reported as the range T1-T2.[1][3][10][11] For a pure substance, this range is
 typically narrow (0.5-1.0 °C).[10]

Determination of Boiling Point

For solid compounds with high melting points, the boiling point is often determined under reduced pressure to prevent decomposition. The reported boiling point for Istradefylline is a predicted value. A common experimental method for determining the boiling point of a small sample of a liquid is the Thiele tube method.

Apparatus:

- Thiele tube
- Heating oil (e.g., mineral oil)



- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Thermometer
- Bunsen burner or hot plate

Procedure:

- Sample Preparation: A small amount of the liquid is placed in the fusion tube.
- Capillary Inversion: A capillary tube, with its sealed end up, is placed inside the fusion tube containing the liquid.
- Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing heating oil.
- Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
- Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.
- Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[12][13][14][15][16]

Determination of Solubility

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. The shake-flask method is a common technique for determining equilibrium solubility.

Apparatus:

Shake flask or sealed vials



- Orbital shaker or magnetic stirrer with a temperature-controlled environment
- Analytical balance
- Centrifuge
- Filtration apparatus (e.g., syringe filters)
- Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

Procedure:

- Sample Preparation: An excess amount of the solid Istradefylline-d3,13C is added to a
 known volume of the solvent (e.g., DMSO, methanol, or buffered aqueous solutions) in a
 sealed container.
- Equilibration: The container is agitated in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can take 24 to 72 hours.[17][18]
- Phase Separation: After equilibration, the undissolved solid is separated from the solution.
 This is typically achieved by centrifugation followed by filtration of the supernatant through a fine-pore filter to remove any remaining solid particles.
- Concentration Analysis: The concentration of the dissolved Istradefylline-d3,13C in the clear filtrate is determined using a validated analytical method.
- Solubility Determination: The measured concentration represents the equilibrium solubility of the compound in that specific solvent at the given temperature.[17][19][20][21]

Signaling Pathway and Mechanism of Action

Istradefylline is a selective antagonist of the adenosine A2A receptor.[22] These receptors are highly expressed in the basal ganglia, a region of the brain critical for motor control that is affected in Parkinson's disease.[2] The mechanism of action involves the modulation of the indirect striatopallidal pathway.

In Parkinson's disease, the depletion of dopamine leads to an overactivity of this indirect pathway, contributing to motor symptoms. Adenosine, acting on A2A receptors, enhances the



activity of this "no-go" pathway.[23] Istradefylline, by blocking these A2A receptors, reduces the inhibitory output from the basal ganglia, thereby helping to restore more balanced motor control.[2]

Istradefylline Signaling Pathway Diagram

The following diagram illustrates the simplified signaling pathway affected by Istradefylline in the context of the basal ganglia circuitry in Parkinson's disease.

Istradefylline's antagonistic action on the A2A receptor in the indirect pathway.

This guide provides a foundational understanding of the physical properties of **Istradefylline-d3,13C**. For further, in-depth studies, direct experimental determination of the properties for the isotopically labeled compound is recommended.

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